molecular formula C16H10N2O2 B15066045 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one CAS No. 792-12-1

3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one

Katalognummer: B15066045
CAS-Nummer: 792-12-1
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: RZUIMARLSRVORT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring, with a phenyl group attached to the furan ring. The unique structure of this compound imparts it with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methoxyquinoxaline with phenylacetylene in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted furoquinoxalines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylfuro[2,3-b]quinoxaline: Similar structure but with different substitution patterns.

    2,3-Diphenylquinoxaline: Lacks the furan ring but has two phenyl groups attached to the quinoxaline ring.

    2-Phenylquinoxaline: Similar to 3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one but without the furan ring.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and drug development .

Eigenschaften

CAS-Nummer

792-12-1

Molekularformel

C16H10N2O2

Molekulargewicht

262.26 g/mol

IUPAC-Name

1-phenyl-1H-furo[3,4-b]quinoxalin-3-one

InChI

InChI=1S/C16H10N2O2/c19-16-14-13(15(20-16)10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-14/h1-9,15H

InChI-Schlüssel

RZUIMARLSRVORT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C3=NC4=CC=CC=C4N=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.